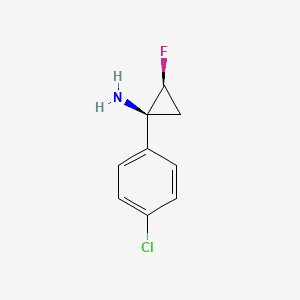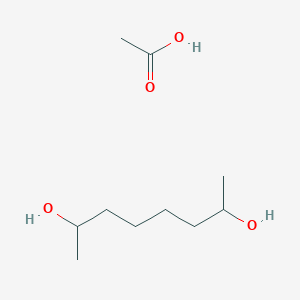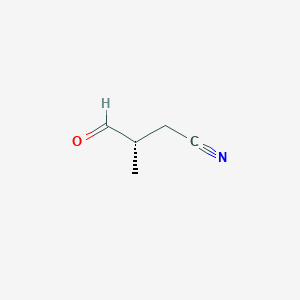![molecular formula C19H11FO3 B12532064 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-40-4](/img/structure/B12532064.png)
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound belonging to the class of naphthopyrans This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a naphthopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxy-1,4-naphthoquinone under basic conditions, followed by cyclization to form the naphthopyran core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The naphthopyran core can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of 2-(4-Fluorophenyl)-6-oxo-4H-naphtho[1,2-b]pyran-4-one.
Reduction: Formation of 2-(4-Fluorophenyl)-6-hydroxy-4H-dihydronaphtho[1,2-b]pyran-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antiproliferative and anticancer activities.
Industry: Utilized in the development of photochromic materials and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is mediated through the inhibition of cancer cell proliferation and induction of apoptosis . The compound may interact with protein kinases and other cellular proteins, leading to the disruption of cell signaling pathways and ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoxazole hybrids: These compounds combine the naphthopyran core with an isoxazole moiety, enhancing their biological properties.
Uniqueness
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The hydroxyl group also contributes to its reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
652138-40-4 |
|---|---|
Formule moléculaire |
C19H11FO3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-6-hydroxybenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H |
Clé InChI |
WLGHIXFAVGTVAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)



